Ethyl trans-4-bromocinnamate

Description

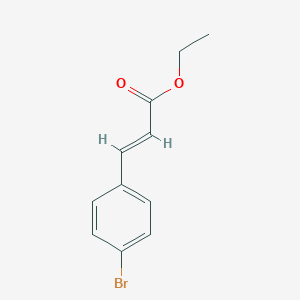

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOKYIPLSLPRTC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-53-1, 15795-20-7 | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl trans-4-bromocinnamate from 4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl trans-4-bromocinnamate, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The primary focus is on the olefination of 4-bromobenzaldehyde, detailing two of the most effective and widely used methods: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes schematic diagrams to elucidate the reaction pathways and experimental workflows.

Introduction

This compound is a key building block in organic synthesis, primarily owing to the presence of an α,β-unsaturated ester moiety and a bromine-substituted aromatic ring. These functional groups offer multiple sites for further chemical transformations, making it a versatile precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The trans-stereochemistry of the double bond is often crucial for the biological activity of the final products.

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzaldehyde with a suitable two-carbon building block that introduces the ethyl ester functionality. Among the various olefination methods, the Wittig and Horner-Wadsworth-Emmons reactions are particularly noteworthy for their reliability and stereocontrol.

Reaction Pathways

The two primary synthetic routes from 4-bromobenzaldehyde to this compound discussed herein are the Wittig reaction and the Horner-Wadsworth-Emmons reaction. Both reactions involve the formation of a new carbon-carbon double bond by reacting the aldehyde with a phosphorus-stabilized carbanion.

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone to an alkene.[1] For the synthesis of this compound, 4-bromobenzaldehyde is reacted with ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable E-isomer (trans).[2]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion.[3][4] This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[3] The HWE reaction almost exclusively yields the E-alkene, making it highly stereoselective for the synthesis of the trans-isomer.[4][5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig Reaction: One-Pot Aqueous Synthesis

This procedure is adapted from a general method for the one-pot aqueous Wittig reaction.[1]

Reagents and Materials:

-

4-Bromobenzaldehyde

-

Triphenylphosphine

-

Ethyl bromoacetate

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), triphenylphosphine (1.2 eq), and a saturated aqueous solution of sodium bicarbonate.

-

To this stirred suspension, add ethyl bromoacetate (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure for the Horner-Wadsworth-Emmons reaction.[6]

Reagents and Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylethoxyethane (DME)

-

Triethyl phosphonoacetate

-

4-Bromobenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Nitrogen inlet

-

Standard laboratory glassware

Procedure:

-

To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Off-white to pale yellow solid | 56-59 | 235 |

| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | White to off-white solid | 128-131 | - |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | Colorless liquid | - | 293-295 |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 24393-53-1 | [7] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [7] |

| Molecular Weight | 255.11 g/mol | |

| Appearance | Clear yellow liquid | [7] |

| Boiling Point | 180 °C / 18 mmHg | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.596 |

Table 3: Reaction Parameters and Yields

| Reaction | Key Reagents | Base | Solvent | Typical Yield (%) |

| Wittig Reaction | 4-Bromobenzaldehyde, Ethyl (triphenylphosphoranylidene)acetate | K₃PO₄ | Solvent-free | 70-85 (E/Z mixture) |

| Horner-Wadsworth-Emmons | 4-Bromobenzaldehyde, Triethyl phosphonoacetate | NaH | THF/DME | 85-95 (>95% E) |

Note: Yields are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.

Table 4: Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.63 (d, J=16.0 Hz, 1H), 7.51 (d, J=8.5 Hz, 2H), 7.39 (d, J=8.5 Hz, 2H), 6.40 (d, J=16.0 Hz, 1H), 4.26 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H). |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 166.4, 143.1, 133.2, 132.1, 129.5, 124.3, 119.3, 60.6, 14.3. |

| IR (neat, cm⁻¹) | ν: 2981, 1715 (C=O), 1638 (C=C), 1591, 1487, 1311, 1271, 1171, 1071, 1010, 824. |

Visualizations

Signaling Pathways

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. orgsyn.org [orgsyn.org]

- 7. webassign.net [webassign.net]

Characterization of Ethyl trans-4-bromocinnamate: An In-depth Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of ethyl trans-4-bromocinnamate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra, along with a thorough analysis and assignment of the spectral data.

Data Presentation

The spectral data for this compound are summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.64 | d | 16.0 | 1H | H-7 |

| 7.52 | d | 8.5 | 2H | H-2, H-6 |

| 7.38 | d | 8.5 | 2H | H-3, H-5 |

| 6.42 | d | 16.0 | 1H | H-8 |

| 4.26 | q | 7.1 | 2H | H-10 |

| 1.33 | t | 7.1 | 3H | H-11 |

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C-9 (C=O) |

| 143.2 | C-7 |

| 133.2 | C-1 |

| 132.2 | C-3, C-5 |

| 129.5 | C-2, C-6 |

| 125.0 | C-4 |

| 118.9 | C-8 |

| 60.7 | C-10 |

| 14.3 | C-11 |

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2980-2900 | Medium | Aliphatic C-H Stretch |

| 1715 | Strong | C=O Stretch (Ester) |

| 1635 | Strong | C=C Stretch (Alkenyl) |

| 1590, 1485 | Medium | C=C Stretch (Aromatic) |

| 1270, 1170 | Strong | C-O Stretch (Ester) |

| 980 | Strong | =C-H Bend (trans-alkene) |

| 825 | Strong | p-substituted benzene |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Thin Film Method (for solids): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization.

An In-Depth Technical Guide to the 1H NMR Spectral Data of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for ethyl trans-4-bromocinnamate. This document details the experimental protocol for acquiring the spectrum, presents a thorough analysis of the spectral data with peak assignments, and illustrates the molecular structure and proton relationships through a visualization diagram. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₁BrO₂. It belongs to the class of cinnamate esters, which are known for their applications in the fragrance, flavor, and pharmaceutical industries. The presence of the bromine atom and the trans-alkene functionality makes it a useful intermediate in organic synthesis. Accurate characterization of this compound is crucial, and ¹H NMR spectroscopy is a primary analytical technique for confirming its structure and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 7.62 | Doublet (d) | 15.0 | 1H |

| H-b | 6.42 | Doublet (d) | 15.0 | 1H |

| H-c | 7.39-7.38 | Multiplet (m) | - | 2H |

| H-d | 7.53-7.47 | Multiplet (m) | - | 2H |

| H-e | 4.26 | Quartet (q) | 10.0 | 2H |

| H-f | 1.34 | Triplet (t) | 10.0 | 3H |

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

3.2. Instrumentation and Data Acquisition

-

Spectrometer: A 500 MHz NMR spectrometer was used for data acquisition.[1]

-

Solvent: Deuterated chloroform (CDCl₃).[1]

-

Temperature: The experiment was conducted at room temperature.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 3.0 s

-

Spectral width: 16 ppm

-

3.3. Data Processing

The acquired Free Induction Decay (FID) signal was processed using appropriate NMR software. The processing steps included:

-

Fourier transformation of the FID.

-

Phase correction of the spectrum.

-

Baseline correction.

-

Integration of the signals.

-

Referencing the chemical shifts to the TMS signal.

Spectral Interpretation and Visualization

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The assignments are based on their chemical shifts, multiplicities, and coupling constants.

Figure 1. Molecular structure of this compound with proton assignments.

The trans-configuration of the double bond is confirmed by the large coupling constant (J = 15.0 Hz) between the vinylic protons H-a and H-b. The aromatic protons H-c and H-d appear as multiplets in the downfield region due to the deshielding effect of the benzene ring. The ethyl group protons, H-e (quartet) and H-f (triplet), are observed in the upfield region, with their characteristic splitting pattern arising from the coupling with each other.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl trans-4-bromocinnamate. This document details the experimentally observed and predicted spectral data, offers a thorough assignment of each carbon signal, and outlines a standard experimental protocol for acquiring such data. The information herein is intended to support researchers in the fields of organic chemistry, analytical chemistry, and drug development in their structural elucidation and characterization efforts.

Introduction to 13C NMR Spectroscopy of this compound

This compound is a cinnamic acid derivative with a bromine substituent on the phenyl ring. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) value, typically reported in parts per million (ppm). The chemical shift is highly sensitive to the local electronic environment of the carbon atom, providing valuable information about its bonding, hybridization, and proximity to electron-withdrawing or electron-donating groups.

The structure of this compound, with its aromatic, olefinic, and ester functionalities, gives rise to a characteristic 13C NMR spectrum. The presence of the electronegative bromine atom and the ester group significantly influences the chemical shifts of the carbon atoms in the molecule.

13C NMR Chemical Shift Data

The 13C NMR chemical shift data for this compound is summarized in the table below. The assignments are based on a combination of experimental data sourced from spectral databases and theoretical predictions, supported by the analysis of analogous compounds such as ethyl trans-cinnamate.

| Carbon Atom | Assignment | Chemical Shift (δ, ppm) |

| 1 | C=O | ~166.2 |

| 2 | -O-C H2-CH3 | ~60.6 |

| 3 | -O-CH2-C H3 | ~14.3 |

| 4 | =C H-COOEt | ~119.3 |

| 5 | Ph-C H= | ~143.1 |

| 6 | C -Br | ~124.0 |

| 7 | C -CH= | ~133.3 |

| 8, 8' | ortho-C H | ~129.5 |

| 9, 9' | meta-C H | ~132.1 |

Note: The chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS) at 0.00 ppm, in a deuterated solvent like chloroform (CDCl3). The exact values may vary slightly depending on the experimental conditions.

Assignment of 13C NMR Signals

The assignment of the 13C NMR signals for this compound is a logical process based on established principles of NMR spectroscopy. The workflow for these assignments is outlined below.

Caption: Logical workflow for the assignment of 13C NMR signals of this compound.

Detailed Rationale for Assignments:

-

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another. It is therefore assigned to the peak at approximately 166.2 ppm.

-

Ethyl Group Carbons (C2 and C3): The methylene carbon (C2) is directly attached to an electronegative oxygen atom, causing a downfield shift to around 60.6 ppm. The terminal methyl carbon (C3) is further from the oxygen and appears upfield at about 14.3 ppm.

-

Olefinic Carbons (C4 and C5): In trans-cinnamates, the β-carbon (C5, attached to the phenyl ring) is typically downfield compared to the α-carbon (C4, attached to the carbonyl group). Therefore, C5 is assigned to the peak at ~143.1 ppm and C4 to the peak at ~119.3 ppm.

-

Aromatic Carbons (C6, C7, C8, C9):

-

Ipso-Carbons (C6 and C7): The carbon directly attached to the bromine atom (C6) is deshielded and is assigned to the peak around 124.0 ppm. The carbon attached to the vinyl group (C7) is a quaternary carbon and is assigned to the peak at approximately 133.3 ppm. Quaternary carbons often exhibit lower peak intensities.

-

Ortho and Meta Carbons (C8 and C9): The bromine atom has a moderate influence on the chemical shifts of the other aromatic carbons. The carbon atoms meta to the bromine (C9, C9') are assigned to the peak at ~132.1 ppm, while the carbons ortho to the bromine (C8, C8') are assigned to the peak at ~129.5 ppm. These assignments are based on empirical substituent effect calculations.

-

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 20-50 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The CDCl3 should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

4.2. NMR Spectrometer Parameters

The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

-

Spectrometer Frequency: 100 MHz for 13C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

-

Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 - 220 ppm.

-

Temperature: 298 K (25 °C).

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the CDCl3 solvent peak can be referenced to 77.16 ppm.

-

Integrate the peaks if quantitative analysis is required, although routine 13C NMR is primarily used for qualitative structural information.

Molecular Structure and Atom Numbering

The molecular structure of this compound with the atom numbering used for the 13C NMR assignments is shown below.

An In-depth Technical Guide to the Physical Properties of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl trans-4-bromocinnamate (CAS No. 24393-53-1), a compound of interest in various research and development sectors. The following sections detail its key physical constants, outline standardized experimental protocols for their determination, and present a logical workflow for these characterizations.

Core Physical Properties

This compound is typically encountered as a clear yellow liquid at ambient temperatures.[1] A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Conditions |

| Melting Point | Data not available | - |

| Boiling Point | 180 °C | at 18 mmHg |

| Density | 1.359 g/mL | at 25 °C |

Note: The substance's liquid form at room temperature suggests a melting point below 25 °C.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the melting point, boiling point, and density of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Sample of the compound

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (the completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Beaker

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is heated in an oil bath or a heating block.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool.

-

Boiling Point Reading: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid is its mass per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

-

Sample of the liquid

Procedure using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Temperature Measurement: The temperature of the liquid is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Logical workflow for determining the physical properties of a substance.

References

Solubility of Ethyl trans-4-bromocinnamate in Organic Solvents: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility of ethyl trans-4-bromocinnamate in organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing qualitative solubility information, comparative data for structurally similar compounds, and a comprehensive experimental protocol for determining solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₁BrO₂. It belongs to the class of cinnamic acid esters, which are known for their applications in the fragrance, cosmetic, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and drug delivery systems.

Solubility Profile of this compound

Qualitative Solubility: this compound is reported to be soluble in alcohols, ethers, and ketones.

To provide a practical reference for researchers, the following sections present quantitative solubility data for structurally related compounds: trans-cinnamic acid and ethyl cinnamate. It is important to note that while these compounds share a core structure, the presence of the bromo-substituent in this compound will influence its polarity and, consequently, its solubility profile.

Comparative Solubility Data of Related Compounds

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups and substituents. By examining the solubility of trans-cinnamic acid and ethyl cinnamate, we can infer the general behavior of this compound.

Solubility of trans-Cinnamic Acid

trans-Cinnamic acid is a white crystalline solid. Its carboxylic acid group allows for hydrogen bonding, influencing its solubility in polar solvents. It is generally soluble in many organic solvents but has low solubility in water.[1][2]

| Solvent | Solubility | Temperature (°C) |

| Methanol | 1 g / 5 mL | Not Specified |

| Ethanol | 1 g / 6 mL | Not Specified |

| Chloroform | 1 g / 12 mL | Not Specified |

| Benzene | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Diethyl Ether | Soluble | Not Specified |

| Glacial Acetic Acid | Soluble | Not Specified |

| Oils | Soluble | Not Specified |

| Carbon Disulfide | Soluble | Not Specified |

Solubility of Ethyl Cinnamate

Ethyl cinnamate is a colorless to pale yellow liquid.[3] The ester functional group makes it less polar than trans-cinnamic acid. It is miscible with alcohols and soluble in other organic solvents, but insoluble in water.[4]

| Solvent | Solubility |

| Ethanol | Miscible[4] |

| Ethanol (70%) | 1 mL in 5 mL |

| Diethyl Ether | Miscible |

| Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| DMSO | Soluble[3] |

| Acetone | Soluble[3] |

| Water | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent using the widely accepted shake-flask method.[5][6]

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). After equilibration, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials with stoppers

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, gravimetric analysis setup)

Procedure

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker bath set to the desired temperature. Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. To remove any remaining solid particles, filter the sample through a syringe filter into a clean, dry container.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using one of the methods below.

This method is suitable for non-volatile solutes.

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again.

-

Carefully evaporate the solvent in a fume hood or oven at a temperature below the boiling point of the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the dish from the final weight. The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.[7][8]

This method is suitable for compounds that absorb UV or visible light and have a known molar absorptivity.[9][10]

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan it with a UV-Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Caption: General workflow for determining solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers by offering qualitative information, comparative data for similar compounds, and a detailed experimental protocol. The provided methodologies for the shake-flask method coupled with gravimetric or UV-Vis analysis offer a robust approach for determining the solubility of this compound in various organic solvents, which is essential for its effective application in research and development.

References

- 1. trans-Cinnamic acid | 140-10-3 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]

- 4. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

Unraveling the Solid-State Architecture: A Technical Guide to the Prospective Crystal Structure of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of Ethyl trans-4-bromocinnamate, a compound of interest in synthetic chemistry and materials science. While a definitive crystal structure has not been publicly reported, this document outlines the expected molecular geometry, potential supramolecular interactions, and a detailed experimental protocol for its determination. This guide serves as a foundational resource for researchers seeking to investigate the solid-state properties of this and related cinnamate derivatives, offering insights that are crucial for polymorphism screening, formulation development, and computational modeling.

Introduction

This compound (C₁₁H₁₁BrO₂) is a halogenated derivative of cinnamic acid, a class of compounds known for their diverse applications, including as precursors in the synthesis of pharmaceuticals and as components in advanced materials. The bromine substituent on the phenyl ring is expected to significantly influence the intermolecular interactions within the crystal lattice, potentially leading to unique packing motifs and physical properties. Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount for controlling these properties and for the rational design of new materials. This guide provides a projected analysis of its crystal structure and a methodological framework for its experimental determination.

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| CAS Number | 24393-53-1 |

| Appearance | Colorless to light yellow solid or liquid |

| Melting Point | Not definitively reported; expected to be a low-melting solid |

| Boiling Point | 180 °C at 18 mmHg |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ethyl acetate |

| InChI Key | YOOKYIPLSLPRTC-VMPITWQZSA-N |

Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical properties of the title compound.

Prospective Crystal Structure Analysis

While the specific crystal structure of this compound is not available in open-access crystallographic databases like the Cambridge Structural Database (CSD), we can predict its key structural features based on analogous compounds. The trans configuration of the alkene group will impose a planarity to the cinnamate backbone. The crystal packing is anticipated to be dominated by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Expected Crystallographic Parameters

Should the crystal structure be determined, the crystallographic data would be presented as shown in Table 2. This hypothetical data is based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1100 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.54 |

| R-factor (%) | < 5 |

Table 2: Hypothetical Crystallographic Data for this compound. This table illustrates the format of expected unit cell parameters and refinement statistics.

Anticipated Intermolecular Interactions

The supramolecular assembly in the crystal lattice of this compound is likely to be governed by the following interactions:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, likely interacting with aromatic and aliphatic C-H donors of neighboring molecules.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the carbonyl oxygen or the π-system of the phenyl ring of adjacent molecules.

-

π-π Stacking: The brominated phenyl rings may engage in offset or parallel-displaced π-π stacking interactions, contributing to the overall stability of the crystal packing.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A standard procedure for the synthesis of this compound is the Fischer-Speier esterification of trans-4-bromocinnamic acid.

Materials:

-

trans-4-bromocinnamic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard reflux apparatus

Procedure:

-

A mixture of trans-4-bromocinnamic acid (1.0 eq), absolute ethanol (10 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography to afford pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.

Materials:

-

Purified this compound

-

A suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane)

-

Small vials or beakers

-

Parafilm

Procedure:

-

A saturated solution of this compound is prepared at room temperature in a selected solvent system.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is transferred to a clean vial, which is then loosely covered with parafilm perforated with a few small holes.

-

The vial is left undisturbed in a vibration-free environment to allow for slow evaporation of the solvent.

-

Crystals are typically harvested after several days to a week.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure is single-crystal X-ray diffraction.

Instrumentation:

-

A suitable single crystal of this compound

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Procedure:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The diffractometer is used to collect a complete set of diffraction data at a controlled temperature (typically 100 K or 293 K).

-

The collected data is processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Caption: Experimental workflow for the synthesis and structural determination.

Caption: Logical relationship between compound properties and applications.

Conclusion

This technical guide has provided a prospective analysis of the crystal structure of this compound and a detailed experimental framework for its determination. While the definitive structure remains to be elucidated, the insights into its potential molecular arrangement and intermolecular interactions offer a valuable starting point for further research. The methodologies outlined herein are intended to facilitate the successful crystallization and structural analysis of this compound, which will be instrumental in unlocking its full potential in various scientific and industrial applications. The availability of a high-quality crystal structure will undoubtedly spur further investigations into the solid-state chemistry of halogenated cinnamates and their role in the development of new functional materials.

An In-Depth Technical Guide on the Fundamental Reactivity of the Carbon-Bromine Bond in Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of the carbon-bromine (C-Br) bond in Ethyl trans-4-bromocinnamate. This compound serves as a versatile building block in organic synthesis, primarily due to the strategic placement of the bromine atom on the aromatic ring, which allows for a variety of subsequent chemical transformations. This document details the principal reactions involving the C-Br bond, including palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura, and Sonogashira), nucleophilic substitution, and reduction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a bifunctional organic molecule featuring an α,β-unsaturated ester and an aryl bromide. The electron-withdrawing nature of the ethyl acrylate group deactivates the aromatic ring, yet the carbon-bromine bond remains a highly reactive site for numerous transformations. This reactivity makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optical properties. Understanding the fundamental reactivity of the C-Br bond is crucial for its effective utilization in synthetic strategies. This guide will explore the key reactions that leverage the C-Br bond in this compound, providing both theoretical and practical insights.

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound are the Wittig reaction and the Horner-Wadsworth-Emmons reaction.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. For the synthesis of this compound, 4-bromobenzaldehyde is reacted with (carbethoxymethylene)triphenylphosphorane. This method generally provides good yields of the trans-isomer due to the use of a stabilized ylide.[1][2]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[3] This reaction is often preferred due to the easier removal of the phosphate byproduct and typically higher yields of the (E)-alkene.[4][5] The synthesis of this compound via the HWE reaction involves the reaction of 4-bromobenzaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base.

Reactivity of the Carbon-Bromine Bond

The C-Br bond in this compound is the primary site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound readily participates in these reactions.

The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[3][6] This reaction is a versatile method for the synthesis of substituted alkenes. In the case of this compound, it can be coupled with various alkenes, such as styrene or acrylates, to introduce new substituents at the 4-position of the phenyl ring.

Table 1: Heck Reaction of Aryl Bromides with Alkenes

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | >80 | [7] |

| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [8] |

| 3 | Iodobenzene | Ethyl acrylate | Pd-G3 dendrimer (0.002) | - | Et₃N | Toluene | Reflux | 24 | 75 | [9] |

Experimental Protocol: Heck Reaction of this compound with Styrene (Generalized)

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Palladium(II) acetate (0.01-0.05 mmol), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.02-0.10 mmol).

-

Add an anhydrous polar aprotic solvent such as DMF or DMA (5-10 mL).

-

Add styrene (1.2-1.5 mmol) and a base such as triethylamine (1.5-2.0 mmol).

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[10][11] This reaction is widely used for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds. The C-Br bond of this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters.[12]

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 1 | 4-Bromochlorobenzene | Pd std. soln. | 1M KOH | 95% EtOH | RT | 25 | 64 | [13] |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [12] |

| 3 | 4-Bromoanisole | Pd-bpydc-Nd | Various | - | - | - | - | [14] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Generalized)

-

In a reaction vessel, dissolve this compound (1.0 mmol) and phenylboronic acid (1.1-1.5 mmol) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 mmol), and a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[15]

The Sonogashira coupling is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[15][16] This reaction is a highly efficient method for the synthesis of arylalkynes. The C-Br bond in this compound can be coupled with a variety of terminal alkynes.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90 | [8] |

| 2 | Bromobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 4 | 70 | [8] |

| 3 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF-DMA | 75 | 72 | <2 |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Generalized)

-

To a reaction flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.01-0.1 mmol).

-

Add a solvent such as THF or DMF and an amine base (e.g., triethylamine or diisopropylamine).

-

Degas the mixture by bubbling with an inert gas.

-

Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 mmol) dropwise.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts) and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.[17]

Nucleophilic Aromatic Substitution

While nucleophilic aromatic substitution (SNAAr) reactions on unactivated aryl halides are generally difficult, the presence of the electron-withdrawing ethyl acrylate group can facilitate such reactions under certain conditions, particularly with strong nucleophiles or under forcing conditions. For instance, the bromine atom could potentially be displaced by nucleophiles like azide or cyanide, although this is less common than cross-coupling reactions.[18]

Reduction of the Carbon-Bromine Bond

The C-Br bond in this compound can be reduced to a C-H bond through catalytic hydrogenation. This reaction is useful when the bromo-substituent is used as a directing or protecting group during a synthesis and needs to be removed in a later step.

Experimental Protocol: Catalytic Hydrogenation of the C-Br Bond (Generalized)

-

Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the reduced product, Ethyl trans-cinnamate.[2]

It is important to note that under these conditions, the double bond of the cinnamate moiety may also be reduced. Selective reduction of the C-Br bond in the presence of the alkene can be challenging and may require careful selection of the catalyst and reaction conditions.

Conclusion

The carbon-bromine bond in this compound is a key functional group that enables a wide range of chemical transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira couplings, which provide efficient routes to complex molecular architectures. While less common, nucleophilic substitution and reduction of the C-Br bond further expand the synthetic utility of this versatile building block. The detailed protocols and data presented in this guide are intended to assist researchers in the strategic application of this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ijnc.ir [ijnc.ir]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. d-nb.info [d-nb.info]

Stability and Storage of Ethyl trans-4-bromocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl trans-4-bromocinnamate. The information is compiled from publicly available safety data sheets, and scientific literature on the stability of cinnamic acid esters. This document is intended to serve as a valuable resource for professionals working with this compound in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its handling, storage, and the design of stability studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | Clear yellow liquid |

| Boiling Point | 180 °C at 18 mmHg |

| Density | 1.359 g/mL at 25 °C |

| Refractive Index | n20/D 1.596 |

| Flash Point | 113 °C (closed cup)[1] |

| CAS Number | 24393-53-1[2][3] |

Recommended Storage Conditions

To ensure the integrity and stability of this compound, it is crucial to adhere to the recommended storage conditions. These recommendations are based on information from various chemical suppliers and safety data sheets.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source |

| Temperature | 2-8°C[1] | Sigma-Aldrich |

| Ambient temperatures | Guidechem[3] | |

| Refrigerator (+4°C) | - | |

| Atmosphere | Store in a well-ventilated place.[3] | Guidechem |

| Container | Keep container tightly closed.[3] | Guidechem |

| Other | Combustible Solid.[1] | Sigma-Aldrich |

It is advisable to store this compound in a refrigerator at 2-8°C to minimize potential degradation. The area should be well-ventilated, and the container must be sealed tightly to prevent exposure to moisture and atmospheric contaminants.

Stability Profile

The stability of this compound is influenced by several environmental factors, including light, temperature, and humidity (which can lead to hydrolysis). While specific quantitative stability data for this exact compound is limited in publicly accessible literature, its stability profile can be inferred from studies on related cinnamic acid esters.

Photostability

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to form 4-bromocinnamic acid and ethanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Studies on the alkaline hydrolysis of ethyl cinnamate in various solvent mixtures have shown that the reaction rate is influenced by the polarity of the medium.[5]

Thermal Stability

Elevated temperatures can lead to the thermal degradation of this compound. For aromatic esters, a common degradation pathway is the cleavage of the ester linkage. Non-isothermal decomposition studies of cinnamic acid have been conducted, providing insights into its thermal stability and decomposition kinetics.[6]

Potential Degradation Pathways

Based on the known reactivity of cinnamate esters, the following degradation pathways are anticipated for this compound. A visual representation of these pathways is provided in the diagram below.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, standardized protocols should be followed. These "forced degradation" studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8][9][10]

Photostability Testing (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.

Experimental Workflow:

References

- 1. This compound 98 24393-53-1 [sigmaaldrich.com]

- 2. This compound | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (E)-3-(4-bromophenyl)prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl trans-4-bromocinnamate, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. The information is intended for professionals in research, drug development, and chemical synthesis.

Chemical Identity and Nomenclature

The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: ethyl (E)-3-(4-bromophenyl)prop-2-enoate[1].

This name precisely describes the molecule's structure: an ethyl ester of a propenoic acid (acrylate) backbone, with a 4-bromophenyl group attached to the third carbon. The "(E)-" designation specifies the trans stereochemistry of the double bond.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₁H₁₁BrO₂[1][2] |

| Molecular Weight | 255.11 g/mol [1] |

| CAS Number | 24393-53-1[1] |

| Canonical SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)Br[1] |

| InChIKey | YOOKYIPLSLPRTC-VMPITWQZSA-N[1] |

| Synonyms | Ethyl (E)-3-(4-bromophenyl)acrylate, Ethyl p-bromocinnamate, (2E)-3-(4-bromophenyl)-2-propenoic acid ethyl ester[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Clear yellow liquid or solid prisms | [2][3] |

| Boiling Point | 180 °C at 18 mmHg | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.596 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | [4] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the esterification of trans-4-bromocinnamic acid.

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

trans-4-Bromocinnamic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve trans-4-bromocinnamic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5% of the acid volume) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a clear liquid or pale yellow solid.[3][4][5]

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives are a well-studied class of compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] While specific research on this compound is limited, studies on closely related analogs provide strong indications of its potential therapeutic applications.

Research on Ethyl cinnamate, the non-brominated parent compound, has demonstrated its ability to suppress tumor growth in colorectal cancer models.[7] The mechanism of action involves the inhibition of angiogenesis—the formation of new blood vessels that tumors require to grow. This anti-angiogenic effect is achieved by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[7]

VEGFR2 is a critical receptor tyrosine kinase that, upon binding with its ligand (VEGF-A), initiates a cascade of downstream signaling events involving pathways such as PI3K/Akt and MAPK/ERK, ultimately leading to endothelial cell proliferation, migration, and survival. By inhibiting the phosphorylation of VEGFR2, Ethyl cinnamate effectively blocks these downstream signals.[7] Given the structural similarity, it is plausible that this compound could exhibit similar or enhanced activity.

Caption: Proposed inhibition of the VEGFR2 signaling pathway by Ethyl cinnamate analogs.

Studies on a range of Ethyl cinnamate derivatives have shown them to be promising acaricides against mites like Psoroptes cuniculi.[8] The structure-activity relationship (SAR) analyses from these studies indicated that modifications to the benzene ring significantly influence bioactivity. This suggests that the bromo-substitution in this compound could modulate its efficacy as an acaricidal agent.[8]

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapor and direct contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[4]

References

- 1. This compound | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. public.websites.umich.edu [public.websites.umich.edu]

- 4. chembk.com [chembk.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl trans-4-bromocinnamate

CAS Number: 24393-53-1

This technical guide provides a comprehensive overview of Ethyl trans-4-bromocinnamate, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis methodologies, analytical protocols, and potential applications.

Chemical and Physical Properties

This compound is a clear to light yellow liquid with a characteristic fragrant odor. It is soluble in many organic solvents such as alcohols, ethers, and ketones.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 24393-53-1 | [2][3] |

| Molecular Formula | C₁₁H₁₁BrO₂ | [3][4] |

| Molecular Weight | 255.11 g/mol | [3] |

| Appearance | Clear yellow liquid | [4] |

| Boiling Point | 180 °C at 18 mmHg | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.596 | |

| Flash Point | 113 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

This compound can be synthesized through several established organic reactions. The primary methods include Fischer esterification of trans-4-bromocinnamic acid, the Wittig reaction with 4-bromobenzaldehyde, and the Heck reaction.

Fischer Esterification

This is a direct esterification method where trans-4-bromocinnamic acid is reacted with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] The reaction is driven to completion by removing the water formed, often by azeotropic distillation.[5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine trans-4-bromocinnamic acid (1 equivalent), absolute ethanol (used as both reactant and solvent, ~10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Wittig Reaction